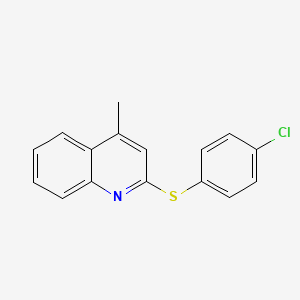

2-(4-Chlorophenyl)sulfanyl-4-methylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-Chlorophenyl)sulfanyl-4-methylquinoline" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. Although the exact compound is not directly mentioned in the provided papers, related compounds with chlorophenyl and quinoline structures have been investigated for various properties and activities, such as antiviral, antiapoptotic, and potential chemotherapeutic effects , as well as their crystal structures and molecular interactions .

Synthesis Analysis

The synthesis of quinoline derivatives often involves reactions such as Michael addition or substitutions. For instance, a novel quinolinone derivative was synthesized using Michael addition of a secondary amine to an α,β-unsaturated carbonyl compound . Similarly, other quinoline compounds may be synthesized through various organic reactions, including nucleophilic substitutions, as seen in the study of nitroquinolines reacting with chloromethyl phenyl sulfone .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted with various functional groups. X-ray crystallography has been used to determine the crystal structure of related compounds, revealing details such as planarity, dihedral angles, and intramolecular interactions . These structural analyses are crucial for understanding the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

Quinoline derivatives can participate in a range of chemical reactions. The regioselectivity of nucleophilic aromatic substitution reactions involving nitroquinolines has been studied, showing that the reactions are controlled by the interactions between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the substrate . Additionally, the presence of chlorophenyl groups can lead to a variety of halogen-mediated weak interactions, which can influence the reactivity and stability of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be predicted through computational methods such as density functional theory (DFT). Studies have shown that these compounds can exhibit nonlinear optical behavior, charge delocalization, and hyperconjugative interactions . Molecular electrostatic potential (MEP) analysis can reveal regions of negative and positive charge on the molecule, which are important for understanding its reactivity . Furthermore, vibrational spectral analysis using FT-IR and FT-Raman spectroscopy can provide insights into the stability and conformational preferences of the molecules .

Scientific Research Applications

Crystallography and Structural Analysis

Studies in crystallography have focused on the analysis of compounds similar to 2-(4-Chlorophenyl)sulfanyl-4-methylquinoline, revealing intricate details about molecular orientations, bonding patterns, and intermolecular interactions. For instance, research by Mague et al. (2017) delved into the crystal structure of a related compound, highlighting how molecular stacking and hydrogen bonding contribute to the compound's stability and physical properties (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017).

Synthesis and Chemical Transformations

The synthetic versatility of 2-(4-Chlorophenyl)sulfanyl-4-methylquinoline and its analogs has been a subject of considerable interest. Ismail, Abass, and Hassan (2000) described the synthesis and nucleophilic reactions of a closely related quinolinone derivative, highlighting the pathway to obtaining various substituted 2-quinolinones and quinolinethiones, crucial for further chemical and pharmacological studies (Ismail, Abass, & Hassan, 2000).

Antiproliferative and Antimicrobial Activity

Several derivatives of 2-(4-Chlorophenyl)sulfanyl-4-methylquinoline have been investigated for their antiproliferative and antimicrobial activities. Gutiérrez et al. (2022) synthesized a series of 7-chloro-(4-thioalkylquinoline) derivatives and evaluated their cytotoxic activity against various cancer cell lines, demonstrating the potential of these compounds as anticancer agents (Gutiérrez, Fernandez-Moreira, Rodriguez, Mijares, Sanctis, Gurská, Džubák, Hajdůch, Bruno-Colmenarez, Rojas, Deffieux, Pouységu, Quideau, Charris, & Ramírez, 2022). Desai, Shihora, and Moradia (2007) synthesized new quinazolines as potential antimicrobial agents, indicating the broad applicability of these compounds in combating microbial infections (Desai, Shihora, & Moradia, 2007).

Photophysical Studies and Material Science

The photophysical properties of quinoline derivatives have been explored for potential applications in material science. Watanabe, Kikuchi, Maniwa, Ijuin, and Matsumoto (2010) investigated the chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, revealing insights into their potential use in light-emitting materials and sensors (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-4-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNS/c1-11-10-16(18-15-5-3-2-4-14(11)15)19-13-8-6-12(17)7-9-13/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVQXFBJVMIKBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)sulfanyl-4-methylquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)

![N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2552280.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2552283.png)

![(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2552284.png)

![5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2552286.png)

![N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B2552287.png)

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2552292.png)

![7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2552293.png)

![N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2552295.png)